
3,3,3-Trifluoro-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethyl group, which is a functional group in chemistry with the formula -CF3. The trifluoromethyl group is a common motif in pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the trifluoromethyl group. The pyrrolidine ring would contribute to the stereochemistry of the molecule . The trifluoromethyl group is known to be a strong electron-withdrawing group, which could affect the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation . The trifluoromethyl group could potentially undergo reactions with strong nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring and the trifluoromethyl group. For example, the trifluoromethyl group is highly electronegative, which could affect the polarity of the molecule .Aplicaciones Científicas De Investigación
Azirine Strategy for Synthesis
One significant application is the use of trifluoromethyl-containing building blocks for the synthesis of trifluoromethyl-substituted aminopyrroles, leveraging the 2H-azirine ring expansion strategy. This method allows for the transformation of primary products into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis, highlighting a pathway for synthesizing potentially bioactive compounds (Khlebnikov et al., 2018).
Cyclization of Ethyl Propionates
Another application involves the cyclization of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with 3-amino-5-hydroxypyrazole, leading to the formation of various pyrazolo[1,5-a]pyrimidines. This process underscores the role of such chemical structures in creating new molecular frameworks that may be useful in drug development and material science (Goryaeva et al., 2013).
Enantioselective Fluorodehydroxylation
The first homochiral aminofluorosulphurane based on similar structures shows effectiveness as an enantioselective fluorodehydroxylating agent. This highlights its potential application in asymmetric synthesis, a crucial aspect of pharmaceutical manufacturing where the creation of specific enantiomers is vital (Hann & Sampson, 1989).
Electrophilic Oxyalkylation
Electrophilic 2-(trifluoroacetyl)-1,3-azoles show exceptional activity in the C-oxyalkylation of five-membered heterocycles, demonstrating the trifluoromethyl group's role in modulating reactivity and potentially influencing the pharmacokinetic properties of resultant molecules (Khodakovskiy et al., 2010).
Direcciones Futuras
The future research directions for this compound could include further exploration of its synthesis, investigation of its reactivity under various conditions, and evaluation of its biological activity. Given the known biological activity of both pyrrolidine derivatives and trifluoromethyl-containing compounds , this compound could potentially have interesting biological properties that could be worth investigating.
Propiedades
IUPAC Name |
3,3,3-trifluoro-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3/c1-20-10-11(17-4-3-16-10)21-8-2-5-18(7-8)9(19)6-12(13,14)15/h3-4,8H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGMZBXMUNTAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2954799.png)
![6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2954800.png)
![2,6-difluoro-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2954802.png)
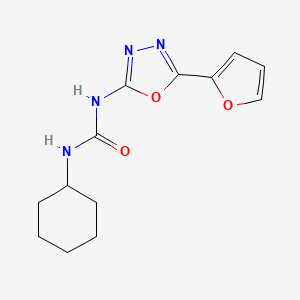
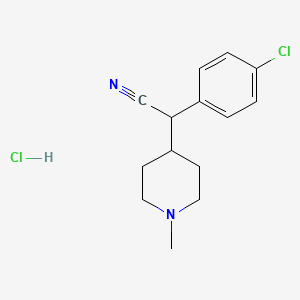
![tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B2954809.png)
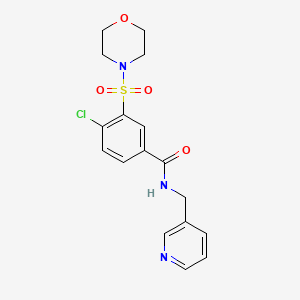
![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2954812.png)
![4-[(3-Nitrophenoxy)acetyl]morpholine](/img/structure/B2954813.png)
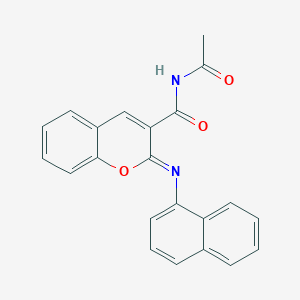
![[(2,5-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B2954815.png)
![5-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-furancarboxamide](/img/structure/B2954816.png)
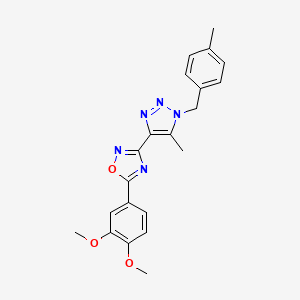
![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-sulfinate](/img/structure/B2954820.png)
